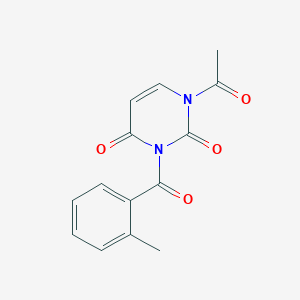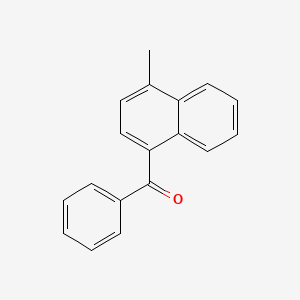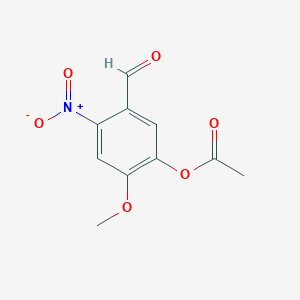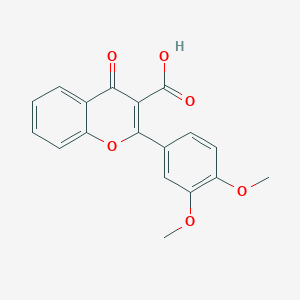![molecular formula C18H13BrOS B14306370 2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione CAS No. 111736-03-9](/img/structure/B14306370.png)
2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a pyran-4-thione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione typically involves multiple steps. One common method includes the bromination of a precursor compound, such as 4-methylphenyl, followed by cyclization to form the pyran-4-thione ring. The bromination step can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the pyran-4-thione ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Sodium hydroxide: Used in nucleophilic substitution reactions.
Hydrogen peroxide: Used in oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phenyl derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, while the pyran-4-thione ring can participate in redox reactions. These reactions can lead to the formation of new chemical bonds and the alteration of molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a pyran-4-thione ring.
2,6-Dibromo-4-methylphenol: Contains bromine atoms on a phenyl ring but lacks the pyran-4-thione structure.
Eigenschaften
CAS-Nummer |
111736-03-9 |
|---|---|
Molekularformel |
C18H13BrOS |
Molekulargewicht |
357.3 g/mol |
IUPAC-Name |
2-[4-(bromomethyl)phenyl]-6-phenylpyran-4-thione |
InChI |
InChI=1S/C18H13BrOS/c19-12-13-6-8-15(9-7-13)18-11-16(21)10-17(20-18)14-4-2-1-3-5-14/h1-11H,12H2 |
InChI-Schlüssel |
HPCCRTNCJFMVBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=S)C=C(O2)C3=CC=C(C=C3)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B14306305.png)


![10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl-](/img/structure/B14306323.png)
![1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole](/img/structure/B14306327.png)
![Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride](/img/structure/B14306340.png)
![Benzenamine, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14306343.png)
![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)
![2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol](/img/structure/B14306358.png)
![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)
